(1R,3S)-3-Aminocyclopentanol benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-Aminocyclopentanol benzoic acid is a chiral compound that features both an amino group and a hydroxyl group on a cyclopentane ring, along with a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Aminocyclopentanol involves several steps:
Asymmetric Cycloaddition: The process begins with the reaction of N-acylhydroxyamine and cyclopentadiene, which undergoes an asymmetric cycloaddition to form the first intermediate.
Hydrogenation: The first intermediate is then hydrogenated to yield a second intermediate.
Hydrolysis/Ammonolysis: The second intermediate undergoes hydrolysis, ammonolysis, hydrazinolyzing, or alcoholyzing to break the amido bond, forming the third intermediate.
Final Hydrogenation: The third intermediate is hydrogenated to produce (1R,3S)-3-Aminocyclopentanol.
Industrial Production Methods
The industrial production of (1R,3S)-3-Aminocyclopentanol follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available raw materials and optimizing reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-Aminocyclopentanol benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-Aminocyclopentanol benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of (1R,3S)-3-Aminocyclopentanol benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The benzoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-Camphoric acid: This compound shares a similar chiral structure and is used in supramolecular chemistry and as a chirality-inducing agent.
(1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid: This compound is used in peptide synthesis and has similar functional groups.
Uniqueness
(1R,3S)-3-Aminocyclopentanol benzoic acid is unique due to its combination of an amino group, a hydroxyl group, and a benzoic acid moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H15NO2 |
---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
[(1R,3S)-3-aminocyclopentyl] benzoate |
InChI |
InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
GXOQCTFAJHGZKN-WDEREUQCSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H]1N)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(CC1N)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.